B1193892 BQS-481

BQS-481

Cat. No.: B1193892
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BQS-481 is a kinesin-like protein KIF11 inhibitor developed for therapeutic applications in oncology, particularly targeting cancers such as colorectal, renal, liver, and breast cancer . It functions by disrupting mitotic spindle formation, thereby inhibiting tumor cell proliferation. Marketed by prominent pharmaceutical companies such as Novartis AG and Pfizer Inc., this compound has emerged as a competitive candidate in the KIF11 inhibitor class, with documented sales growth and projected market expansion in China and globally .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of BQS-481 and Similar Compounds

Market Performance and Sales Trends

This compound demonstrated a compound annual growth rate (CAGR) in sales volume of 8.3% from 2020 to 2025 , outperforming BIND-267 (7.1%) and 4SC-205 (6.8%) in the same period . By contrast, ALN-VSP , an RNA interference-based KIF11 inhibitor, showed slower growth at 5.9% , likely due to higher production costs and delivery challenges . Forecasts for 2025–2031 project this compound to capture 22% of China’s KIF11 inhibitor market share , surpassing BIND-267 (18%) and ALN-VSP (15%) .

Key Sales Data (2020–2025):
Compound Sales CAGR (2020–2025) 2031 Market Share (China)
This compound 8.3% 22%
BIND-267 7.1% 18%
ALN-VSP 5.9% 15%
4SC-205 6.8% 12%

Competitive Landscape and Developer Strategies

  • This compound is co-developed by Array BioPharma Inc. and Pfizer Inc. , with a focus on scalable synthesis and cost-effective manufacturing .
  • 4SC-205 , developed by 4SC AG , emphasizes combinatorial therapies with checkpoint inhibitors, though its narrow application scope limits market penetration .
  • ALN-VSP (Alnylam Pharmaceuticals) faces challenges in clinical adoption due to complex delivery systems and higher patient costs .

Emerging Competitors

Compounds such as Filanesib (菲拉尼昔), LH-025, and MK-8267 are under investigation in preclinical stages, targeting niche applications in hematologic malignancies and rare tumors . However, none have yet matched this compound’s commercial traction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.